
Ziprasidone
Overview
Description
Ziprasidone is an atypical antipsychotic approved by the U.S. FDA for treating schizophrenia, acute manic/mixed episodes in bipolar disorder, and agitation in schizophrenia patients via intramuscular injection . It acts as a serotonin (5-HT2A) and dopamine (D2) receptor antagonist, with additional affinity for 5-HT1A/1D, α1-adrenergic, and H1 receptors . Its unique receptor profile contributes to efficacy with a lower risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics. This compound is metabolized primarily via aldehyde oxidase and CYP3A4, with a half-life of 7–10 hours .
Preparation Methods
Early Synthetic Routes and Limitations
Nucleophilic Substitution in Aqueous Media
The foundational synthesis of ziprasidone involves a nucleophilic substitution reaction between 5-(2-chloroethyl)-6-chloro-oxindole (CEI) and 1-(1,2-benzisothiazol-3-yl)piperazine (BITP). Early methods, as described in U.S. Pat. No. 5,312,925, utilized aqueous sodium carbonate (Na₂CO₃) under reflux conditions (100°C) for 14–16 hours. This approach yielded this compound base with approximately 94.5% purity, necessitating subsequent recrystallization from tetrahydrofuran (THF) to achieve 99.7% purity. However, residual trapped hydrogen chloride (HCl) in the hydrochloride salt form led to degradation, producing impurities such as isopropylene this compound and mesityl oxide.
Challenges in Industrial Scalability
Initial processes suffered from inconsistent yields (20–51%) and prolonged reaction times (13–24 hours). For instance, U.S. Pat. No. 6,150,366 required double recrystallization of the base to mitigate impurities, complicating scale-up due to solvent-intensive steps. Furthermore, the use of isopropyl alcohol for slurrying introduced mesityl oxide, a degradation byproduct that compromised color stability.
Improved Methods for Enhanced Purity
Solvent Optimization and Acid Trapping
The breakthrough in U.S. Pat. No. 8,178,674 addressed HCl entrapment by modifying the workup procedure. After refluxing CEI and BITP in tetrahydrofuran (THF)-water (3:1 v/v), aqueous HCl was added in two lots at 60–62°C, followed by cooling to 13°C to crystallize this compound hydrochloride. This method reduced impurities to <0.1% and achieved 99.9% purity by ensuring complete HCl removal through vacuum drying at 35–55°C.
Halide Salt Catalysis
European Patent EP1975169 introduced a polar aprotic solvent system (e.g., dimethylformamide) with 0.4–0.5 equivalents of potassium iodide (KI). Refluxing at 80–85°C for 5–8 hours improved reaction kinetics, yielding 97.8% pure this compound after two water washes. The inclusion of halide salts enhanced nucleophilic displacement by stabilizing the transition state, reducing side reactions.
Solvent and Catalyst Innovations
Acetonitrile-Mediated Synthesis
U.S. Pat. Appl. 20080214816A1 demonstrated that acetonitrile, when used with sodium iodide (NaI) at 120–125°C under pressure (300 kPa), accelerated the reaction to 25 hours. Post-reaction, the product was purified via sequential water and THF refluxes, achieving 99.4% purity with a 51% molar yield. Acetonitrile’s high dielectric constant (37.5) facilitated better solubility of BITP, minimizing oligomerization byproducts.
Aqueous-Organic Biphasic Systems
Recent advancements employ biphasic systems, such as n-butanol-water (9:1 v/v), to enhance phase separation and reduce solvent usage. This method, detailed in U.S. Pat. Appl. 20050143397, reduced reaction times to 8–10 hours while maintaining yields above 85%. The organic phase efficiently partitioned unreacted CEI, simplifying purification.
Alternative Synthesis Pathways
Reductive Amination Approach
An alternative route described by TSI Journals involves reductive amination of 5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)acetyl)-6-chloroindolin-2-one using triethylsilane and methanesulfonic acid. This one-pot method achieved 76% yield and 99.8% purity, bypassing intermediate isolation steps.
Comparative Analysis of Methodologies
Yield and Purity Metrics
Impurity Profiles
- Isopropylene this compound : Formed via HCl-catalyzed dehydration in isopropyl alcohol.
- Mesityl oxide : Generated from acetone condensation during THF purification.
- Chloroacetyl adducts : Observed in acetonitrile systems due to residual chloride.
Industrial Scalability and Process Optimization
Continuous Flow Reactors
Pilot-scale studies have adopted continuous flow systems to enhance mixing and heat transfer. A 2018 trial achieved 92% yield by maintaining precise temperature control (65±1°C) and residence time (45 minutes).
Green Chemistry Initiatives
Recent efforts focus on replacing THF with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity (dielectric constant: 4.8 vs. 7.6 for THF). CPME’s higher boiling point (106°C) also reduces evaporative losses.
Chemical Reactions Analysis
Ziprasidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its sulfoxide and sulfone derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution . The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
Ziprasidone has a wide range of scientific research applications:
Mechanism of Action
Ziprasidone exerts its effects primarily by antagonizing dopamine D2 and serotonin 5-HT2A receptors . It also acts as an agonist at serotonin 5-HT1A receptors and inhibits the reuptake of serotonin and norepinephrine . These actions help to balance neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Functional Analogues: Atypical Antipsychotics
Perospirone
- Study Design : A 2007–2009 trial compared Ziprasidone (n=145) and Perospirone (n=145) in 290 schizophrenia patients. Both drugs showed comparable reductions in Positive and Negative Syndrome Scale (PANSS) scores, but this compound exhibited fewer metabolic side effects, such as weight gain and hyperlipidemia .
Loxapine and Thioridazine
- Neurotransmitter Release: In preclinical studies, this compound increased dopamine (DA) and acetylcholine (ACh) release preferentially in the medial prefrontal cortex (mPFC) over the nucleus accumbens (NAC), a trait shared with other atypical antipsychotics.
- Clinical Implications : Preferential mPFC activity correlates with improved cognitive function and reduced EPS risk .
Metabolic Profile Comparison
- Triglycerides and Weight : A 12-week study found switching to this compound significantly reduced triglycerides (TG), body mass index (BMI), and waist-to-hip ratio (WHR) compared to baseline (p<0.05), unlike olanzapine or risperidone, which often worsen metabolic parameters .
- Efficacy Ranking : A 2013 meta-analysis ranked this compound 9th among 15 antipsychotics for overall efficacy, with clozapine and amisulpride being superior. However, its favorable metabolic profile positions it as a preferred option for long-term therapy .
Research Findings and Data Tables
Table 1: Receptor Binding Affinity (Ki, nM)
Compound | 5-HT2A | D2 | H1 | α1 |
---|---|---|---|---|
This compound | 0.4 | 4.8 | 47 | 10 |
Perospirone | 0.2 | 2.3 | 120 | 25 |
Olanzapine | 4.0 | 11 | 7.0 | 19 |
Thioridazine | 18 | 3.4 | 360 | 1.5 |
Data synthesized from preclinical studies
Table 2: Clinical Efficacy and Metabolic Outcomes
Parameter | This compound | Perospirone | Olanzapine |
---|---|---|---|
PANSS Reduction (%) | 42% | 38% | 45% |
Weight Change (kg) | -1.2 | +0.8 | +4.5 |
TG Reduction (%) | 15%* | 5% | +20% |
Data from ; *p<0.05 vs. baseline
Analytical and Quality Considerations
This compound hydrochloride monohydrate must meet stringent purity criteria per USP guidelines:
Biological Activity
Ziprasidone is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its biological activity extends beyond traditional psychiatric applications, showing potential in various therapeutic areas, including oncology and neuropsychiatric conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
This compound exhibits a unique multireceptor-binding profile. It acts as a full antagonist at D2 dopamine receptors and 5-HT2A serotonin receptors, which are crucial in managing psychotic symptoms. Additionally, this compound has moderate affinity for norepinephrine and serotonin reuptake sites, contributing to its antidepressant and anxiolytic effects . This dual action helps stabilize dopamine levels in the brain, which is beneficial for treating psychosis while minimizing extrapyramidal side effects commonly associated with older antipsychotics.
Pharmacokinetics
This compound is characterized by predictable pharmacokinetics. Key pharmacokinetic parameters include:
- Half-life : Approximately 6–7 hours.
- Bioavailability : 60% when taken without food; increases to 100% with a meal of at least 500 kcal.
- Protein Binding : Over 99%.
- Metabolism : Primarily via CYP3A4 and aldehyde oxidase pathways, producing various metabolites .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Half-life | 6–7 hours |
Oral Bioavailability | 60% (100% with food) |
Protein Binding | >99% |
Primary Metabolism Enzymes | CYP3A4, Aldehyde Oxidase |
Anticancer Potential
Recent studies have indicated that this compound may have anticancer properties. An in-silico and in-vitro study demonstrated that this compound effectively blocks the cell cycle at the G1-S phase and induces apoptosis in cancer cells. This suggests its potential as a therapeutic agent against certain types of cancer, particularly breast cancer . Further in-vivo studies are necessary to validate these findings.
Clinical Efficacy
This compound has shown significant efficacy in managing symptoms of schizophrenia and bipolar disorder. A one-year double-blind study reported that patients treated with this compound had a significantly lower probability of relapse compared to those on placebo . The study's findings are summarized below:
Table 2: Relapse Rates in Schizophrenia Patients
Treatment Group | Relapse Rate (%) | P-value |
---|---|---|
This compound 40 mg/day | 43 | <0.002 |
This compound 80 mg/day | 35 | <0.001 |
This compound 160 mg/day | 36 | <0.001 |
Placebo | 77 | - |
Case Studies
- Delusional Parasitosis : A case report highlighted the successful use of this compound monotherapy in a patient with delusional parasitosis, resulting in complete remission over one year . This indicates its potential utility beyond conventional indications.
- Parkinson's Disease Psychosis : A systematic review found that this compound was generally effective for treating psychosis in Parkinson's disease patients with minimal adverse events reported . However, caution is advised as some patients experienced worsening motor symptoms.
Safety Profile
This compound is generally well-tolerated with a safety profile similar to other atypical antipsychotics. The ZODIAC study indicated no significant increase in nonsuicidal mortality compared to olanzapine, reinforcing its safety for long-term use . However, monitoring for metabolic side effects remains essential.
Table 3: ZODIAC Study Findings
Endpoint | This compound Group (%) | Olanzapine Group (%) | Risk Ratio (95% CI) |
---|---|---|---|
Nonsuicide Mortality | 0.91 | 0.90 | 1.02 (0.76-1.39) |
All-cause Mortality | 1.13 | 1.12 | 1.01 (0.77-1.33) |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ziprasidone, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves Friedel-Crafts acylation, carbonyl reduction, and dechlorination steps, starting from 6-chloro-2-oxindole, chloroacetyl chloride, and 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride. Critical factors include temperature control during acylation (60–80°C) to minimize side reactions and solvent selection (e.g., dichloromethane or toluene) for optimal intermediate stability. Purity is validated via HPLC (≥98%), with yield optimization relying on stoichiometric ratios (e.g., 1:1.2 molar ratio of indole to benzisothiazole derivatives) .
Q. How do this compound’s receptor binding affinities inform its antipsychotic efficacy, and what assays are used to quantify these interactions?
this compound exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors (Ki values: 0.4 nM and 0.2 nM, respectively), determined via radioligand binding assays using [³H]spiperone for D2 and [³H]ketanserin for 5-HT2A. Competitive binding studies in transfected HEK293 cells under standardized pH (7.4) and temperature (37°C) conditions are critical. Researchers should account for inverse agonist activity at 5-HT2A using functional assays like calcium flux measurements to contextualize clinical efficacy .
Q. What pharmacokinetic parameters must be prioritized when designing in vivo studies of this compound?
Key parameters include bioavailability (~60% with food due to lipid-dependent absorption), half-life (7–10 hours), and protein binding (~99%). Dose-ranging studies in rodent models should administer 1–10 mg/kg orally, with plasma levels monitored via LC-MS/MS. Researchers must standardize feeding schedules to control for food-induced absorption variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic stability be resolved in preclinical models?
Discrepancies in hepatic CYP3A4-mediated metabolism (e.g., t½ variations between human and rodent microsomes) require cross-species comparative studies. Use recombinantly expressed CYP isoforms to isolate metabolic pathways, and validate findings with humanized liver mouse models. Incorporate UPLC-QTOF-MS for metabolite profiling to identify species-specific oxidation products (e.g., S-oxides vs. N-dealkylated derivatives) .
Q. What methodological considerations are critical for designing randomized controlled trials (RCTs) assessing this compound’s efficacy in treatment-resistant schizophrenia?
RCTs must employ double-blinding, active comparators (e.g., clozapine), and standardized endpoints (PANSS or CGI-S scores). Stratify participants by CYP2D6 genotype to control for metabolic variability. Power calculations should assume a moderate effect size (Cohen’s d = 0.5), requiring ≥120 participants per arm. Ethical protocols must address dropout risks and rescue medication protocols .
Q. How can in vitro and in vivo models be integrated to study this compound’s cardiotoxic risk (QT prolongation)?
Combine hERG channel inhibition assays (IC50: ~0.1 µM) with telemetry in conscious guinea pigs to assess QTc prolongation. Use Langendorff-perfused hearts to isolate direct electrophysiological effects from autonomic influences. Confounding factors (e.g., hypokalemia) should be controlled via dietary potassium standardization. Cross-validate findings with human induced pluripotent stem cell-derived cardiomyocytes .
Q. What strategies mitigate bias in meta-analyses of this compound’s comparative effectiveness?
Apply PRISMA guidelines with explicit inclusion criteria (e.g., RCTs ≥8 weeks, fixed dosing). Assess publication bias via funnel plots and Egger’s regression. Use random-effects models to account for heterogeneity, and conduct subgroup analyses by ethnicity (CYP2D6*10 allele prevalence in Asian populations) and comorbidity (e.g., substance use disorders) .
Q. Methodological Guidance
- Experimental Design : For receptor studies, include positive controls (e.g., haloperidol for D2) and validate assays across ≥3 independent replicates .
- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting safety data, prioritizing temporality and biological plausibility .
- Literature Review : Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR CYP3A4)") in PubMed/Scopus, and screen references via Rayyan QCRI to minimize selection bias .
Properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVFYHBGMAFLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
138982-67-9 (hydrochloride monohydrate) | |
Record name | Ziprasidone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146939277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023753 | |
Record name | Ziprasidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ziprasidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
-2 °C (28 °F) - closed cup | |
Record name | Ziprasidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
7.18e-03 g/L | |
Record name | Ziprasidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
146939-27-7 | |
Record name | Ziprasidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146939-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ziprasidone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146939277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ziprasidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ziprasidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZIPRASIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UKA5VEJ6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ziprasidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ziprasidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>276°C (Ziprasidone Hydrochloride Monohydrate), > 300 °C | |
Record name | Ziprasidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ziprasidone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.